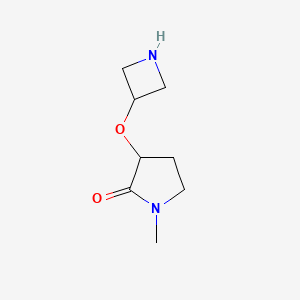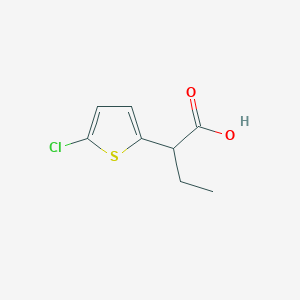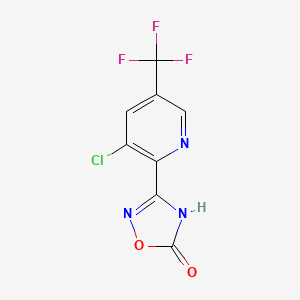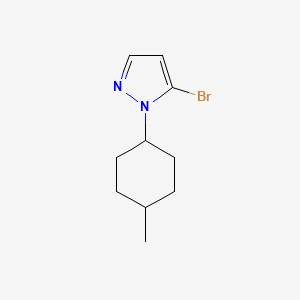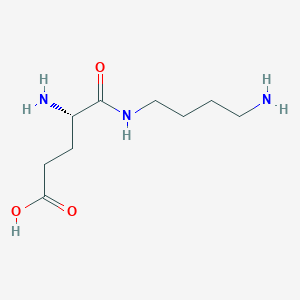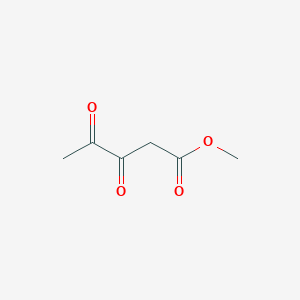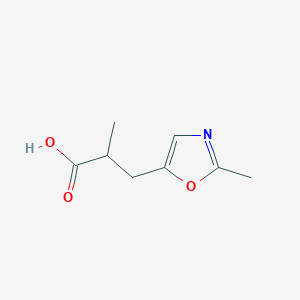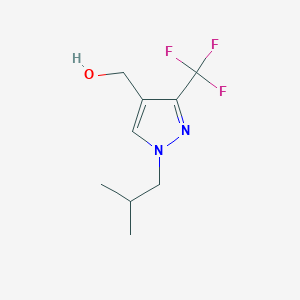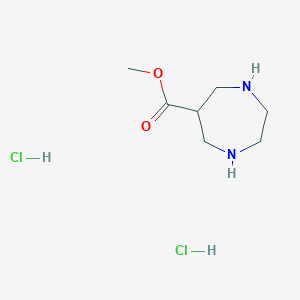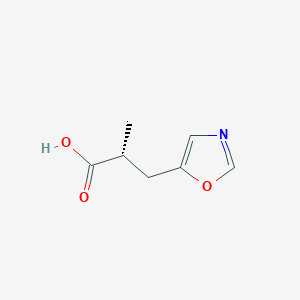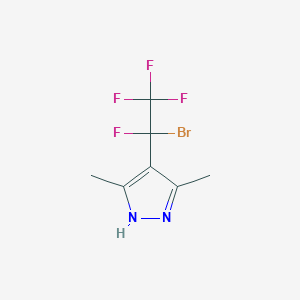
4-(1-Bromo-1,2,2,2-tetrafluoroethyl)-3,5-dimethyl-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-Bromo-1,2,2,2-tetrafluoroethyl)-3,5-dimethyl-1H-pyrazole is a chemical compound with the molecular formula C7H7BrF4N2. This compound is part of the pyrazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of bromine and fluorine atoms in its structure makes it particularly interesting for research and industrial applications due to their unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Bromo-1,2,2,2-tetrafluoroethyl)-3,5-dimethyl-1H-pyrazole typically involves the reaction of 3,5-dimethyl-1H-pyrazole with 1-bromo-1,2,2,2-tetrafluoroethane. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) under reflux conditions. The reaction proceeds via nucleophilic substitution, where the pyrazole nitrogen attacks the carbon atom of the bromo-tetrafluoroethyl group, leading to the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of automated systems can also help in scaling up the production while maintaining the purity and consistency of the product.
化学反応の分析
Types of Reactions
4-(1-Bromo-1,2,2,2-tetrafluoroethyl)-3,5-dimethyl-1H-pyrazole can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: The compound can be reduced to remove the bromine atom or to modify the pyrazole ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Major Products Formed
Nucleophilic Substitution: Products such as 4-(1-azido-1,2,2,2-tetrafluoroethyl)-3,5-dimethyl-1H-pyrazole.
Oxidation: Products such as 4-(1-hydroxy-1,2,2,2-tetrafluoroethyl)-3,5-dimethyl-1H-pyrazole.
Reduction: Products such as 4-(1,2,2,2-tetrafluoroethyl)-3,5-dimethyl-1H-pyrazole.
科学的研究の応用
4-(1-Bromo-1,2,2,2-tetrafluoroethyl)-3,5-dimethyl-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive compound, including its antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and advanced materials due to its unique chemical properties.
作用機序
The mechanism of action of 4-(1-Bromo-1,2,2,2-tetrafluoroethyl)-3,5-dimethyl-1H-pyrazole largely depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The presence of fluorine atoms can enhance its binding affinity and selectivity towards these targets, making it a valuable compound in medicinal chemistry.
類似化合物との比較
Similar Compounds
- 3-(1-Bromo-1,2,2,2-tetrafluoroethyl)-1H-pyrazole
- 1-(2-Bromo-1,1,2,2-tetrafluoroethyl)-1H-pyrazole
- Pentafluoro(1-bromo-1,2,2,2-tetrafluoroethyl) sulfur
Uniqueness
4-(1-Bromo-1,2,2,2-tetrafluoroethyl)-3,5-dimethyl-1H-pyrazole is unique due to the presence of both bromine and multiple fluorine atoms, which impart distinct chemical properties such as high electronegativity and reactivity. The dimethyl groups on the pyrazole ring also contribute to its unique steric and electronic characteristics, making it a versatile compound for various applications.
特性
分子式 |
C7H7BrF4N2 |
|---|---|
分子量 |
275.04 g/mol |
IUPAC名 |
4-(1-bromo-1,2,2,2-tetrafluoroethyl)-3,5-dimethyl-1H-pyrazole |
InChI |
InChI=1S/C7H7BrF4N2/c1-3-5(4(2)14-13-3)6(8,9)7(10,11)12/h1-2H3,(H,13,14) |
InChIキー |
NCZAFIRTRBWLTN-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NN1)C)C(C(F)(F)F)(F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1-Cyclopropyl-2-ethyl-1H-benzo[d]imidazol-5-yl)methanamine](/img/structure/B13342269.png)
